5-ethyl-N-(3-isopropoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
Pyridines are a class of compounds that are important structural motifs found in numerous bioactive molecules . They can be modified with various functional groups to improve their biological activities and physical properties .
Synthesis Analysis
Pyridines can be synthesized through various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The structure of a specific pyridine compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
Pyridines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The reactivity of a pyridine compound can be influenced by the nature and position of its substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of a pyridine compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties can influence the compound’s behavior in biological systems and its suitability for certain applications .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the synthesis of novel heterocyclic compounds containing pyrazolopyridine moieties. These compounds are synthesized through various chemical reactions involving intermediates like ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate and others. These synthesized compounds are anticipated to have applications in pharmacology, particularly in hypertensive activity due to their structural features (Kumar & Mashelker, 2007).
Enzymatic Activity Enhancement
Another study focused on the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters, leading to compounds that significantly enhance the reactivity of cellobiase, an enzyme involved in the hydrolysis of cellulose. This suggests potential applications in biofuel production and enzymatic research (Abd & Awas, 2008).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential use in the development of new therapeutic agents. These compounds showed promising results in cytotoxicity tests against cancer cell lines, highlighting their potential in cancer research and treatment (Rahmouni et al., 2016).
Antimicrobial Activity
Research into the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives from compounds like 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide has revealed antimicrobial activities. These studies suggest that modifications of the pyrazolopyridine core can lead to potent antimicrobial agents, with applications in combating infectious diseases (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Drug Intermediate Synthesis
The compound also serves as an important intermediate in the synthesis of apixaban, an anticoagulant. X-ray powder diffraction data provided for such intermediates underscore their significance in the pharmaceutical manufacturing process, particularly in the production of drugs with specific therapeutic uses (Wang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-ethyl-3-oxo-2-phenyl-N-(3-propan-2-yloxypropyl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-4-24-13-17(20(26)22-11-8-12-28-15(2)3)19-18(14-24)21(27)25(23-19)16-9-6-5-7-10-16/h5-7,9-10,13-15H,4,8,11-12H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUUKBGGMNXJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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